molecular formula C18H14Br2N2OS B11987809 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone CAS No. 303095-06-9

2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone

Katalognummer: B11987809
CAS-Nummer: 303095-06-9
Molekulargewicht: 466.2 g/mol
InChI-Schlüssel: NAMFNVCZKSLKNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone is an organic compound that features a combination of brominated aniline and thiophene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone typically involves the reaction of 4-bromoaniline with a thiophene derivative under specific conditions. One common method might include:

    Step 1: Bromination of aniline to form 4-bromoaniline.

    Step 2: Coupling of 4-bromoaniline with a thiophene derivative using a catalyst such as palladium in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and organic electronics.

Wirkmechanismus

The mechanism of action of 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Bis(4-chloroanilino)-1-(2-thienyl)ethanone: Similar structure but with chlorine atoms instead of bromine.

    2,2-Bis(4-fluoroanilino)-1-(2-thienyl)ethanone: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone might confer unique properties such as increased reactivity or specific interactions with biological targets compared to its chloro or fluoro analogs.

Eigenschaften

CAS-Nummer

303095-06-9

Molekularformel

C18H14Br2N2OS

Molekulargewicht

466.2 g/mol

IUPAC-Name

2,2-bis(4-bromoanilino)-1-thiophen-2-ylethanone

InChI

InChI=1S/C18H14Br2N2OS/c19-12-3-7-14(8-4-12)21-18(17(23)16-2-1-11-24-16)22-15-9-5-13(20)6-10-15/h1-11,18,21-22H

InChI-Schlüssel

NAMFNVCZKSLKNX-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.